[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate
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Overview
Description
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate is a zwitterionic monomer used in the synthesis of polysulfobetaines. These polymers are electrically neutral and contain both cationic and anionic groups within a single monomer unit. This compound is known for its interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. One common method is the copper-mediated aqueous living radical polymerization, which allows for controlled polymerization and high monomer conversion rates .
Chemical Reactions Analysis
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate undergoes various types of reactions, including:
Polymerization: This compound is primarily used in polymerization reactions to form polysulfobetaines.
Substitution: It can undergo substitution reactions where the methacryloyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Copper Bromide (CuBr): Used as a catalyst in copper-mediated polymerization.
Hexamethylated Tris(2-aminoethyl)amine (Me6TREN): Acts as a ligand in the polymerization process.
Major Products
The major products formed from these reactions are polysulfobetaines, which have applications in various fields due to their unique properties .
Scientific Research Applications
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate involves its zwitterionic nature, which allows it to form electrically neutral polymers. These polymers exhibit unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility. The molecular targets and pathways involved include interactions with biological membranes and proteins, leading to their applications in drug delivery and medical devices .
Comparison with Similar Compounds
Similar Compounds
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Another zwitterionic monomer used in the synthesis of similar polymers.
3-Sulfopropyl methacrylate potassium salt: Used in the synthesis of polysulfobetaines with similar properties.
Uniqueness
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate is unique due to its specific zwitterionic structure, which imparts superior antielectrolyte behavior and biocompatibility compared to other similar compounds .
Properties
CAS No. |
35688-04-1 |
---|---|
Molecular Formula |
C8H16N2O5 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C8H15NO2.NO3/c1-7(2)8(10)11-6-5-9(3)4;2-1(3)4/h1,5-6H2,2-4H3;/q;-1/p+1 |
InChI Key |
TXMOMUDMZGPZPS-UHFFFAOYSA-O |
Canonical SMILES |
CC(=C)C(=O)OCC[NH+](C)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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